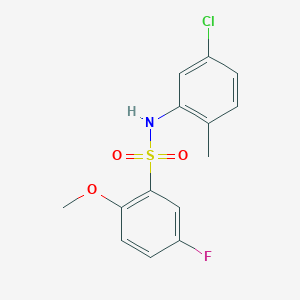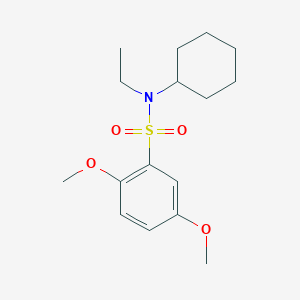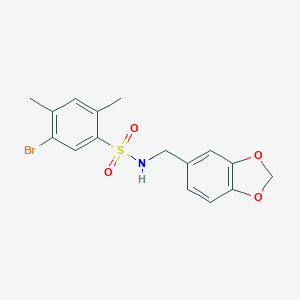
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 365.45 g/mol.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cell lines and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other isoforms of carbonic anhydrase. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to be well-tolerated and has shown promising efficacy in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on CAIX, which makes it a valuable tool for studying the role of CAIX in various diseases. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low yield in the synthesis process, which makes it expensive to produce in large quantities.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide and its effects on other isoforms of carbonic anhydrase. Furthermore, the potential neuroprotective effects of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in models of neurodegenerative diseases warrant further investigation. Finally, the development of more efficient synthesis methods for 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromobenzene sulfonamide with pyridine-4-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acylation, and etherification, to obtain the final product. The overall yield of the synthesis process is around 10-15%.
Applications De Recherche Scientifique
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-3-5-14(6-4-13)20(17,18)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
Clé InChI |
OEKPRBMHQAEAGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)





